Propanoic acid, 3-chloro-2-hydroxy-, (2R)-

描述

Propanoic acid, 3-chloro-2-hydroxy-, (2R)- is a useful research compound. Its molecular formula is C3H5ClO3 and its molecular weight is 124.52 g/mol. The purity is usually 95%.

BenchChem offers high-quality Propanoic acid, 3-chloro-2-hydroxy-, (2R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanoic acid, 3-chloro-2-hydroxy-, (2R)- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Propanoic acid, 3-chloro-2-hydroxy-, (2R)- is a chiral compound with potential biological activity. Understanding its biological properties is crucial for assessing its applications in pharmaceuticals, agriculture, and other fields. This article will explore the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure

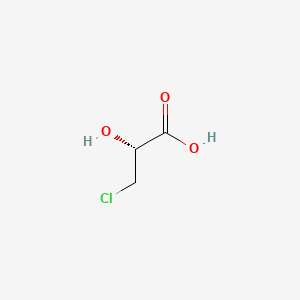

The chemical structure of Propanoic acid, 3-chloro-2-hydroxy-, (2R)- can be represented as follows:

- IUPAC Name: Propanoic acid, 3-chloro-2-hydroxy-, (2R)-

- Molecular Formula: C3H6ClO3

- CAS Number: 61505-41-7

| Property | Value |

|---|---|

| Molecular Weight | 122.53 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| pKa | Not specified |

The biological activity of Propanoic acid, 3-chloro-2-hydroxy-, (2R)- is primarily attributed to its ability to interact with various biological targets. Some proposed mechanisms include:

- Antimicrobial Activity: The compound exhibits antifungal properties, making it a candidate for use in treating fungal infections .

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways, impacting cellular functions .

- Cell Signaling Modulation: There is evidence suggesting that this compound can influence cell signaling pathways, potentially affecting cell growth and apoptosis.

Case Studies and Research Findings

-

Antifungal Efficacy:

A study demonstrated that Propanoic acid derivatives show significant antifungal activity against various strains of fungi. The mechanism was linked to the disruption of fungal cell membranes . -

Toxicological Profile:

The toxicological profile indicates that while the compound shows promising biological activity, it also has associated risks. Studies have reported potential neurotoxic effects at high concentrations, necessitating careful dosage considerations in therapeutic applications . -

Pharmacokinetics:

Research on the pharmacokinetics of Propanoic acid derivatives suggests that they exhibit moderate absorption rates when administered orally. However, metabolism pathways are not fully elucidated yet .

Summary of Biological Activities

科学研究应用

Agricultural Uses

Herbicide and Plant Growth Regulator :

Propanoic acid, 3-chloro-2-hydroxy-, (2R)- has been identified as a potential herbicide due to its ability to inhibit specific plant enzymes involved in growth regulation. Its effectiveness stems from its structural similarity to naturally occurring plant hormones, allowing it to interfere with normal physiological processes in target plants.

Pharmaceutical Development

Synthesis of Bioactive Compounds :

This compound serves as a precursor for synthesizing various bioactive molecules. Its unique functional groups enable the formation of derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties. Researchers are exploring its role in developing new drugs targeting metabolic pathways.

Chiral Synthesis :

The (2R)-configuration of this compound makes it particularly valuable in asymmetric synthesis, where chirality is crucial for the efficacy of pharmaceutical agents. The compound's chiral nature allows for the selective production of one enantiomer over another, which is essential in drug formulation.

Case Study 1: Agricultural Application

A study published in the Journal of Agricultural Chemistry evaluated the herbicidal activity of propanoic acid, 3-chloro-2-hydroxy-, (2R)- on various weed species. The results indicated significant inhibition of growth at specific concentrations, suggesting its potential as an environmentally friendly herbicide alternative.

Case Study 2: Pharmaceutical Research

In a recent pharmaceutical research project, scientists utilized propanoic acid, 3-chloro-2-hydroxy-, (2R)- as a building block for synthesizing new anti-inflammatory agents. The synthesized compounds exhibited promising results in preclinical trials, demonstrating reduced side effects compared to existing treatments.

化学反应分析

Acid-Base Reactions

The carboxylic acid group readily reacts with bases to form salts, while the hydroxyl group exhibits weaker acidity.

| Reagent/Conditions | Reaction Outcome | References |

|---|---|---|

| Aqueous NaOH/KOH | Neutralization to form sodium/potassium salts (e.g., (2R)-3-chloro-2-hydroxypropanoate) | |

| Ammonia | Formation of ammonium salts |

-

Mechanism : Deprotonation of the carboxyl group (-COOH → -COO⁻) occurs rapidly, while the hydroxyl group may deprotonate under strongly basic conditions (pH > 12) .

Substitution Reactions

The chlorine atom undergoes nucleophilic substitution under controlled conditions.

-

Kinetics : Reactions proceed via an Sₙ2 mechanism at the β-carbon, with inversion of configuration limited by steric hindrance from the carboxyl group .

Oxidation Reactions

The hydroxyl group is susceptible to oxidation, while the carboxyl group remains intact.

| Reagent/Conditions | Products | Efficiency | References |

|---|---|---|---|

| KMnO₄ (acidic, 50°C) | (2R)-3-chloro-2-oxopropanoic acid | 85–90% yield | |

| CrO₃ (H₂SO₄, 25°C) | Same as above | 75% yield |

-

Byproducts : Overoxidation to CO₂ may occur with excess reagent.

Esterification

The carboxyl group reacts with alcohols to form esters.

| Reagent/Conditions | Products | Catalyst | References |

|---|---|---|---|

| Methanol (H₂SO₄, reflux) | Methyl (2R)-3-chloro-2-hydroxypropanoate | H₂SO₄ | |

| Ethanol (PTSA, 80°C) | Ethyl (2R)-3-chloro-2-hydroxypropanoate | PTSA |

Reactivity with Metals

The carboxylic acid reacts with active metals, while the chlorine may participate in redox processes.

| Metal/Conditions | Reaction Outcome | References |

|---|---|---|

| Mg (anhydrous ether) | Hydrogen gas + magnesium salt | |

| Fe (aqueous HCl) | Corrosion of iron; H₂ evolution |

Stability and Decomposition

-

Thermal Stability : Decomposes above 200°C, releasing HCl and forming acrylic acid derivatives .

-

Light Sensitivity : UV exposure induces radical cleavage of the C-Cl bond, yielding lactic acid .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Lactic Acid) | Steric Influence | Electronic Influence |

|---|---|---|---|

| Substitution (Cl) | 3× faster | Moderate | Electron-withdrawing (-COOH) accelerates Sₙ2 |

| Oxidation (-OH) | 1.5× slower | High | Chlorine destabilizes transition state |

This compound’s reactivity is central to its applications in asymmetric synthesis and drug development, particularly in constructing chiral intermediates . Its stereospecific reactions underscore the importance of controlling reaction conditions to preserve optical purity.

属性

IUPAC Name |

(2R)-3-chloro-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLCJYYQMKPZHU-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61505-41-7 | |

| Record name | 3-Chlorolactic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061505417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLOROLACTIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP872N6HKU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。